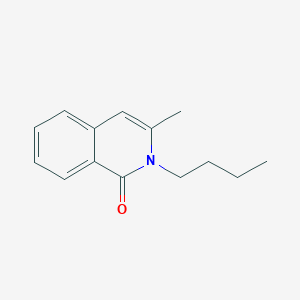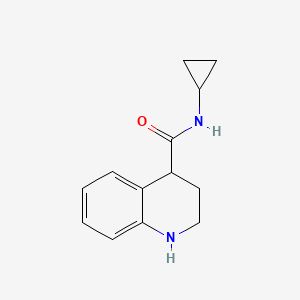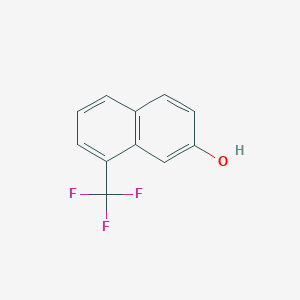
8-(Trifluoromethyl)naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)-7-naphthol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthol structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-7-naphthol typically involves the introduction of a trifluoromethyl group into a naphthol precursor. One common method is the trifluoromethylation of naphthol using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium fluoride (CsF). The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of 1-(Trifluoromethyl)-7-naphthol may involve continuous flow processes to enhance efficiency and scalability. These processes utilize readily available organic precursors and fluorinating agents, ensuring a consistent and high-quality output .
化学反応の分析
Types of Reactions: 1-(Trifluoromethyl)-7-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthol to corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted quinones, hydroxy derivatives, and various substituted naphthols .
科学的研究の応用
1-(Trifluoromethyl)-7-naphthol has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(Trifluoromethyl)-7-naphthol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects in different applications .
類似化合物との比較
Trifluoromethylphenols: These compounds share the trifluoromethyl group but differ in the aromatic ring structure.
Trifluoromethylbenzenes: Similar in having the trifluoromethyl group attached to a benzene ring instead of a naphthol structure.
Uniqueness: 1-(Trifluoromethyl)-7-naphthol is unique due to its naphthol backbone, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
特性
CAS番号 |
142116-16-3 |
|---|---|
分子式 |
C11H7F3O |
分子量 |
212.17 g/mol |
IUPAC名 |
8-(trifluoromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)10-3-1-2-7-4-5-8(15)6-9(7)10/h1-6,15H |
InChIキー |
YGGBXLPGXWTTQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone](/img/structure/B11890071.png)
![4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol](/img/structure/B11890073.png)
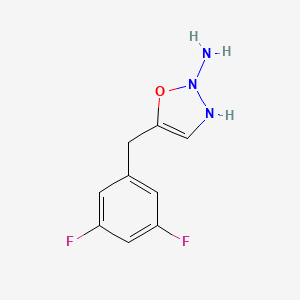


![N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11890099.png)
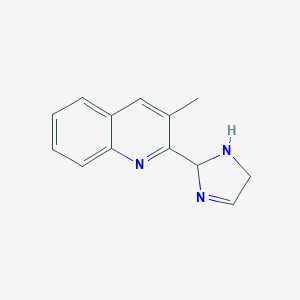

![6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide](/img/structure/B11890123.png)
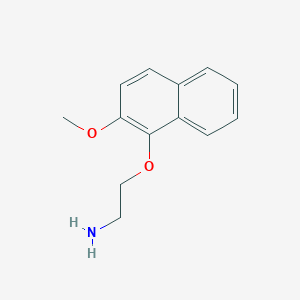
![[(5-Ethylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11890140.png)
